N-Hexanoyl-NBD-Galactosylceramide: A Technical Guide to Structure, Function, and Application
N-Hexanoyl-NBD-Galactosylceramide: A Technical Guide to Structure, Function, and Application
[1][2][3][4][5]
Executive Summary
N-Hexanoyl-NBD-galactosylceramide (C6-NBD-GalCer) is a semi-synthetic, fluorescent sphingolipid analog utilized extensively in membrane trafficking research and the diagnosis of lysosomal storage disorders, specifically Krabbe disease.[1][2][3][4] By replacing the fatty acyl chain of natural galactosylceramide with a short-chain (C6) variant tagged with the nitrobenzoxadiazole (NBD) fluorophore, researchers gain a powerful tool to visualize lipid internalization, Golgi targeting, and enzymatic hydrolysis by galactosylceramidase (GALC).[1][2][3][4]
This guide provides a rigorous technical analysis of C6-NBD-GalCer, detailing its physicochemical properties, biological mechanisms, and validated experimental protocols for drug development and basic research.[1][2][3][5]
Part 1: Molecular Architecture & Physicochemical Properties[1][3]
Chemical Identity
C6-NBD-GalCer retains the essential stereochemical features of endogenous galactosylceramide (GalCer) required for enzyme recognition while incorporating a fluorescent reporter.[1][2][3][4]
| Property | Specification |
| IUPAC Name | N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-galactosyl-sphingosine |
| Common Name | C6-NBD-GalCer; N-Hexanoyl-NBD-Galactosylceramide |
| CAS Number | 170212-26-7 |
| Molecular Formula | C₃₆H₅₉N₅O₁₁ |
| Molecular Weight | ~737.9 g/mol |
| Solubility | Soluble in Methanol, Chloroform:Methanol (2:1 or 5:1), DMSO (limited) |
| Purity Standard | >98% (TLC/HPLC) |
Spectral Properties & Solvatochromism
The NBD fluorophore is environmentally sensitive (solvatochromic).[4][5] Its fluorescence quantum yield and emission maximum shift depending on the polarity of the surrounding medium.[5] This property is critical for distinguishing between membrane-embedded and aqueous-phase lipids.[1][2][3][4]
-
Environment Effect: In non-polar environments (lipid bilayers), fluorescence intensity increases, and emission blue-shifts.[1][2][3][4] In aqueous buffers, fluorescence is quenched significantly.
Technical Insight: The fluorescence quenching in water allows for "back-exchange" protocols (using BSA) to strip surface-bound probes, selectively visualizing internalized intracellular pools without background noise.[1][2][3][4]
Part 2: Biological Mechanism & Pathological Relevance[1][3]
Sphingolipid Metabolism and Krabbe Disease
C6-NBD-GalCer serves as a direct substrate mimic for Galactosylceramidase (GALC) , the lysosomal enzyme deficient in Krabbe disease (Globoid Cell Leukodystrophy).[1][2][3][4]
-
Normal Physiology: GALC hydrolyzes GalCer into Ceramide and Galactose.[6][7]
-
Pathology: GALC deficiency leads to the accumulation of GalCer and its cytotoxic metabolite, Psychosine (Galactosylsphingosine), causing demyelination.[2][4][6][7][8]
Visualization of the Metabolic Pathway
The following diagram illustrates the metabolic fate of GalCer and the specific block caused by Krabbe disease.
Caption: Metabolic pathway of Galactosylceramide showing the critical hydrolytic step mediated by GALC (Green) and the accumulation of toxic Psychosine (Yellow) in Krabbe disease.[1][2][3][4][8]
Part 3: Experimental Applications & Protocols
Protocol A: Live Cell Labeling & Trafficking Analysis
This protocol details how to use C6-NBD-GalCer to study endocytosis and Golgi targeting.[1][2][3][4]
Materials:
-
Defatted BSA (Bovine Serum Albumin) – Essential for back-exchange.[1][2][3][4]
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+.[2][3][4]
Step-by-Step Workflow:
-
Preparation: Dilute stock C6-NBD-GalCer to 1–5 µM in cold HBSS/HEPES buffer.
-
Why: Low temperature (4°C) inhibits endocytosis, allowing the lipid to bind the plasma membrane without internalization.[4]
-
-
Pulse (Labeling): Incubate cells with the labeling solution for 30 minutes at 4°C.
-
Wash: Rinse cells 2x with cold HBSS to remove unbound lipid.
-
Chase (Internalization): Add warm culture medium (37°C) and incubate for defined time points (e.g., 15, 30, 60 min).
-
Back-Exchange (Optional but Recommended): To visualize only intracellular lipid, wash cells with 3.4 mg/mL defatted BSA in HBSS at 4°C for 3x 10 minutes.
-
Causality: BSA has a high affinity for lipids and extracts the NBD-GalCer remaining on the outer leaflet of the plasma membrane.[2] Any fluorescence remaining is strictly intracellular.
-
-
Imaging: Analyze immediately using a confocal microscope (Ex 488 nm / Em 530 nm).
Protocol B: In Vitro GALC Enzyme Assay (Krabbe Diagnosis)
A quantitative method to measure GALC activity using C6-NBD-GalCer as a substrate.[1][2][3][4]
-
Lysate Preparation: Lyse cells (fibroblasts or leukocytes) in citrate-phosphate buffer (pH 4.5) containing 0.1% Triton X-100.[4]
-
Note: Acidic pH is required for lysosomal enzyme activity.
-
-
Reaction Setup:
-
Termination: Stop reaction by adding Chloroform:Methanol (2:1).
-
Extraction: Vortex and centrifuge to separate phases. The product (NBD-Ceramide) and substrate (NBD-GalCer) will partition into the lower organic phase.[1][2][3][4]
-
Analysis:
Experimental Workflow Diagram
Caption: Workflow for utilizing C6-NBD-GalCer in trafficking (upper path) and metabolic (lower path) assays.
Part 4: Troubleshooting & Stability
Photostability
NBD is susceptible to rapid photobleaching.
-
Mitigation: Use mounting media with anti-fade agents (e.g., ProLong Gold) for fixed cells.[2][4] For live cells, minimize laser power and exposure time.
Storage & Handling[3][4][5]
-
Storage: -20°C, protected from light, under argon or nitrogen gas to prevent oxidation.
-
Solution Stability: Aqueous solutions are unstable over long periods due to hydrolysis. Prepare fresh working solutions from DMSO stocks daily.
References
-
Wenger, D. A., et al. (2000).[4][8] Galactosylceramide Lipidosis: Globoid Cell Leukodystrophy (Krabbe Disease).[2][3][4][6][8] In: The Metabolic and Molecular Bases of Inherited Disease.[8] McGraw-Hill.[1][2][3][4]
-
Marks, D. L., et al. (2008).[4] Methods for studying sphingolipid metabolism and transport. Methods in Cell Biology. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). NBD-labeled Sphingolipids Technical Data. Retrieved from [Link]
-
Pagano, R. E., et al. (2000).[4] Use of NBD-labeled lipids to study membrane trafficking and transport. Current Protocols in Cell Biology. Retrieved from [Link]
Sources
- 1. C6 NBD Galactosylceramide (d18:1/6:0) | CAS 170212-26-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. α-Galactosylceramide - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. N-Hexanoyl-NBD-lactosylceramide, Fluorescent analog of C6:0-lactosylceramide (CAS 474943-04-9) | Abcam [abcam.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Insights into the Pathogenesis and Treatment of Krabbe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 8. Biochemical, Cell Biological, Pathological, and Therapeutic Aspects of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
